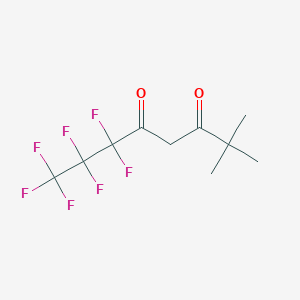

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F7O2/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNZLBOJCWQLGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066215 |

Source

|

| Record name | (Heptafluorobutanoyl)pivaloylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17587-22-3 |

Source

|

| Record name | 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17587-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017587223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Octanedione, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Heptafluorobutanoyl)pivaloylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione, a fluorinated β-diketone commonly known by the trivial name Fod-H. This compound and its metal complexes have applications in various fields, including as shift reagents in nuclear magnetic resonance (NMR) spectroscopy and as catalysts in organic synthesis.

Core Synthesis Pathway: Claisen Condensation

The primary and most established method for the synthesis of this compound is the Claisen condensation. This reaction involves the base-mediated condensation of a ketone with an ester to form a β-diketone. In this specific synthesis, the reactants are pinacolone (3,3-dimethyl-2-butanone) and an ester of heptafluorobutyric acid, typically ethyl heptafluorobutyrate.

The reaction proceeds via the formation of an enolate from pinacolone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl heptafluorobutyrate. Subsequent elimination of the ethoxide leaving group yields the desired β-diketone.

Caption: General schematic of the Claisen condensation for the synthesis of Fod-H.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, compiled from general procedures for Claisen condensations involving fluorinated esters.

Materials:

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Ethyl heptafluorobutyrate

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium ethoxide (NaOEt)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), concentrated

-

Copper(II) acetate monohydrate

-

Hexanes

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with an inert gas (e.g., nitrogen or argon).

-

Base Suspension: Anhydrous diethyl ether or THF is added to the flask, followed by the careful addition of sodium hydride (washed with anhydrous hexanes to remove mineral oil) or sodium ethoxide.

-

Enolate Formation: Pinacolone is dissolved in the anhydrous solvent and added dropwise to the stirred suspension of the base at room temperature or 0 °C. The mixture is stirred for a specified period (e.g., 1-2 hours) to ensure complete enolate formation.

-

Condensation: Ethyl heptafluorobutyrate, dissolved in the anhydrous solvent, is added dropwise to the reaction mixture. The reaction is then stirred at room temperature or refluxed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is cooled in an ice bath and cautiously quenched by the slow addition of a dilute acid (e.g., 10% HCl) until the mixture is acidic. The aqueous layer is separated and extracted with diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification via Copper Chelate Formation:

A common and effective method for purifying β-diketones is through the formation of their copper(II) chelates.

-

The crude product is dissolved in a suitable solvent (e.g., ethanol or methanol).

-

A saturated aqueous solution of copper(II) acetate monohydrate is added to the solution of the crude β-diketone, leading to the precipitation of the blue-green copper(II) bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionate) complex.

-

The copper chelate is collected by filtration, washed with water, and then with a non-polar solvent like hexanes to remove unreacted starting materials and non-chelating impurities.

-

The purified copper complex is then suspended in a biphasic mixture of an organic solvent (e.g., diethyl ether or dichloromethane) and an acidic aqueous solution (e.g., 10% HCl or H₂SO₄). The mixture is stirred vigorously until the organic layer becomes colorless, indicating the liberation of the free β-diketone.

-

The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the purified this compound. Further purification can be achieved by vacuum distillation.

Caption: Workflow for the purification of Fod-H via its copper chelate.

Data Presentation

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁F₇O₂ |

| Molecular Weight | 296.18 g/mol [1] |

| Appearance | Colorless to pale yellow liquid or solid |

| Melting Point | 38 °C[2] |

| Boiling Point | 46-47 °C at 5 mmHg[2] |

| Density | 1.273 g/mL at 25 °C[2] |

| Refractive Index (n²⁰/D) | 1.379[2] |

| CAS Number | 17587-22-3[1] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃) | δ (ppm): 1.25 (s, 9H, -C(CH₃)₃), 6.15 (s, 1H, -COCHCO-), ~14.5 (br s, 1H, enolic OH) |

| Infrared (IR) | Characteristic absorptions for C=O stretching (β-diketone), C-F stretching, and O-H stretching (enol form). |

| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) and characteristic fragmentation patterns including the loss of the tert-butyl group and fragments corresponding to the perfluoroalkyl chain. |

Note: The exact positions of IR peaks can vary based on the sample preparation and instrument. The ¹H NMR shows the characteristic keto-enol tautomerism, with the enol form often being predominant in non-polar solvents.

Conclusion

The synthesis of this compound via the Claisen condensation is a robust and well-established method. Proper control of reaction conditions, particularly the use of a strong, non-nucleophilic base and anhydrous conditions, is crucial for achieving high yields. Purification through the formation of the copper(II) chelate is a highly effective method for obtaining a high-purity product. This guide provides the necessary theoretical and practical information for researchers and professionals to successfully synthesize and characterize this valuable fluorinated β-diketone.

References

An In-Depth Technical Guide to the Chemical Properties of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione, a fluorinated β-diketone, is a versatile compound with significant applications in analytical chemistry and biological research. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and key applications. Detailed experimental protocols for its use as a chelating agent in supercritical fluid extraction and for the assessment of its calcium ionophore activity are presented. Furthermore, this guide includes mandatory visualizations of experimental workflows to facilitate a deeper understanding of its practical applications.

Chemical and Physical Properties

This compound is a fluorinated organic compound characterized by a diketone functional group and a heptafluorinated tail.[1] This structure imparts unique properties, including enhanced thermal stability and hydrophobicity.[1] It is a colorless to pale yellow liquid at room temperature.[1][2]

Identifiers and General Properties

| Property | Value | Reference(s) |

| CAS Number | 17587-22-3 | [3] |

| Molecular Formula | C₁₀H₁₁F₇O₂ | [3] |

| Molecular Weight | 296.18 g/mol | |

| Synonyms | 2,2-Dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedione, (Heptafluorobutanoyl)pivaloylmethane, FOD-H | |

| InChI | 1S/C10H11F7O2/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17/h4H2,1-3H3 | |

| InChIKey | SQNZLBOJCWQLGQ-UHFFFAOYSA-N | |

| SMILES | CC(C)(C)C(=O)CC(=O)C(F)(F)C(F)(F)C(F)(F)F |

Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 46-47 °C at 5 mmHg | |

| Melting Point | 38 °C | [4] |

| Density | 1.273 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.379 | |

| Flash Point | 53 °C (closed cup) | [5] |

| Solubility | Insoluble in water; soluble in organic solvents such as acetone, benzene, and ethyl acetate. | [6] |

Safety and Stability

| Property | Information | Reference(s) |

| Stability | Stable under normal conditions. | [3][7] |

| Incompatibilities | Incompatible with oxidizing agents and combustible materials. | [3][7] |

| Hazards | Flammable liquid and vapor. Respiratory irritant and can cause skin and eye irritation. Prolonged exposure may cause liver and kidney damage. | [5][6] |

| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere, away from heat sources. Recommended storage temperature is 2-8°C. | [4][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available, and fully assigned high-resolution spectrum is not readily accessible, typical chemical shifts for similar structures can be inferred. The proton NMR (¹H NMR) spectrum is expected to show signals corresponding to the methylene protons situated between the two carbonyl groups and the protons of the tert-butyl group.[1] The carbon-13 NMR (¹³C NMR) would display resonances for the carbonyl carbons, the carbons of the fluorinated alkyl chain, the central methylene carbon, and the carbons of the tert-butyl group.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available in the NIST WebBook.[3] The fragmentation pattern is a key tool for structural elucidation.

Expected Fragmentation Pattern:

The molecular ion peak [M]⁺ should be observed at m/z 296. The fragmentation is expected to occur at the bonds adjacent to the carbonyl groups, leading to the formation of characteristic fragment ions. Alpha-cleavage is a primary fragmentation mode for ketones.[8] Common losses would include the tert-butyl group ([M-57]⁺) and fragments of the heptafluoropropyl chain. The presence of a highly stable tert-butyl cation (m/z 57) is anticipated to be a prominent peak.

Applications and Reactivity

This compound exhibits significant utility in several scientific domains owing to its unique chemical structure.

Chelating Agent in Supercritical Fluid Extraction (SFE)

The β-diketone moiety of the molecule acts as an effective chelating agent for metal ions. The fluorinated chain enhances the solubility of the resulting metal chelates in supercritical carbon dioxide (scCO₂). This property is exploited for the extraction of metal ions from various matrices.

Calcium Ionophore

The compound has been shown to act as a synthetic ionophore for calcium ions (Ca²⁺), facilitating their transport across phospholipid bilayers. This ability to solvate Ca²⁺ ions in an organic phase is a key characteristic of its ionophoric activity.

Co-inducer in Human Gamma Interferon (HuIFN-γ) Production

It has been utilized as a co-inducer in the production of human γ interferon, highlighting its application in biotechnological processes.

Experimental Protocols

Supercritical Fluid Extraction of Metal Ions

This protocol provides a general framework for the extraction of metal ions from a solid matrix using this compound as a chelating agent with supercritical CO₂.

Materials:

-

Supercritical Fluid Extractor

-

High-pressure CO₂ source

-

Extraction vessel

-

Solid matrix spiked with metal ions

-

This compound

-

Methanol (co-solvent)

-

Collection vial

Procedure:

-

Sample Preparation: A known quantity of the solid matrix is placed into the extraction vessel.

-

Addition of Chelating Agent: The chelating agent, this compound, is added to the extraction vessel.

-

System Assembly: The extraction vessel is sealed within the SFE system.

-

Extraction Conditions:

-

Set the extraction temperature (e.g., 50-60°C).

-

Pressurize the system with CO₂ to the desired pressure (e.g., 120-250 bar).

-

Introduce methanol as a co-solvent into the CO₂ stream if required to enhance extraction efficiency.

-

-

Extraction Process:

-

Static Extraction: Allow the system to equilibrate for a set period (e.g., 30 minutes) to permit the supercritical fluid to penetrate the matrix.

-

Dynamic Extraction: Initiate a continuous flow of the supercritical fluid through the extraction vessel for a defined duration (e.g., 30-120 minutes).

-

-

Collection: The extracted metal-chelate complexes are depressurized and collected in a suitable solvent in the collection vial.

-

Analysis: The concentration of the extracted metal ions is determined using an appropriate analytical technique, such as Atomic Absorption Spectrometry (AAS).

Caption: Workflow for Supercritical Fluid Extraction of Metals.

Assessment of Calcium Ionophore Activity

This protocol outlines a method to assess the ability of this compound to transport Ca²⁺ ions across a cell membrane using a fluorescent Ca²⁺ indicator.

Materials:

-

Cell culture (e.g., human pluripotent stem cell-derived cardiomyocytes)

-

Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM)

-

This compound solution

-

Microscope equipped for fluorescence imaging

-

Image analysis software

Procedure:

-

Cell Preparation: Culture the chosen cell line on coverslips suitable for microscopy.

-

Dye Loading: Incubate the cells with the Ca²⁺ indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions to allow the dye to enter the cells.

-

Baseline Measurement: Wash the cells to remove excess dye and place the coverslip in a perfusion chamber on the microscope stage. Record the baseline fluorescence of the cells.

-

Application of Ionophore: Introduce a solution containing this compound into the perfusion chamber.

-

Fluorescence Imaging: Continuously record the fluorescence intensity of the cells over time. An increase in intracellular Ca²⁺ concentration will result in a change in the fluorescence of the indicator dye.

-

Data Analysis: Quantify the change in fluorescence intensity to determine the increase in intracellular Ca²⁺ concentration, indicating the ionophoric activity of the compound.

Caption: Assay for Determining Calcium Ionophore Activity.

Conclusion

This compound is a compound with a unique set of chemical and physical properties that make it valuable for a range of applications in scientific research. Its utility as a chelating agent for metal extraction and as a synthetic calcium ionophore are particularly noteworthy. The detailed protocols and workflows provided in this guide are intended to support researchers in harnessing the capabilities of this versatile molecule. Further research into its biological activities and potential applications in drug development is warranted.

References

- 1. This compound;holmium | C30H33F21HoO6 | CID 435941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uni-saarland.de [uni-saarland.de]

- 3. 3,5-Octanedione, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl- [webbook.nist.gov]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. Interferon Gamma Induces Reversible Metabolic Reprogramming of M1 Macrophages to Sustain Cell Viability and Pro-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,2-DIMETHYL-6,6,7,7,8,8,8-HEPTAFLUORO-3,5-OCTANEDIONE | 17587-22-3 [chemicalbook.com]

- 7. investigacion.unirioja.es [investigacion.unirioja.es]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione (CAS: 17587-22-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione, commonly known by the acronym HFOD or simply fod, is a fluorinated β-diketone with significant applications in coordination chemistry and analytical sciences. Its unique structure, featuring a bulky tert-butyl group and a heptafluoropropyl chain, imparts specific solubility and reactivity characteristics that make it a valuable tool for researchers. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on detailed experimental protocols and data.

Physicochemical and Safety Data

HFOD is a flammable liquid that is stable under normal conditions but incompatible with strong oxidizing agents. It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including eye shields, gloves, and a suitable respirator.

| Property | Value | Reference |

| CAS Number | 17587-22-3 | [1] |

| Molecular Formula | C₁₀H₁₁F₇O₂ | [1] |

| Molecular Weight | 296.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 46-47 °C at 5 mmHg | |

| Density | 1.273 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.379 | |

| Flash Point | 53 °C (127.4 °F) - closed cup | |

| Solubility | Soluble in nonpolar organic solvents. |

Safety Information:

| Hazard Statement | Code |

| Flammable liquid and vapor | H226 |

| GHS Pictogram |

| GHS02 |

Synthesis and Spectroscopic Characterization

Spectroscopic Data

The following table summarizes the key spectroscopic data for HFOD.

| Spectroscopy | Key Peaks / Features |

| ¹H NMR | Spectral data is available, showing characteristic peaks for the tert-butyl and methylene protons. |

| ¹³C NMR | Spectral data is available. |

| Mass Spectrometry (MS) | The NIST WebBook provides the mass spectrum, showing the molecular ion peak and characteristic fragmentation patterns.[1] |

| Infrared (IR) Spectroscopy | Expected to show strong C=O stretching bands typical for β-diketones, likely in the 1600-1700 cm⁻¹ region, along with C-F and C-H stretching frequencies. |

Key Applications and Experimental Protocols

The primary utility of HFOD lies in its ability to act as a bidentate ligand, forming stable chelate complexes with metal ions. This property is exploited in several scientific applications.

NMR Shift Reagent Precursor

HFOD is a crucial precursor for the synthesis of lanthanide shift reagents, most notably Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)₃. These reagents are used in Nuclear Magnetic Resonance (NMR) spectroscopy to induce chemical shifts in the spectra of organic molecules, which can help to resolve overlapping signals and aid in structure elucidation. The fluorinated nature of the fod ligand enhances the Lewis acidity and solubility of the lanthanide complex in nonpolar solvents compared to non-fluorinated analogues.

This protocol describes the general procedure for using a lanthanide shift reagent like Eu(fod)₃ to simplify a complex ¹H NMR spectrum.

Materials:

-

Substrate of interest dissolved in a dry, non-complexing deuterated solvent (e.g., CDCl₃, CCl₄).

-

Lanthanide shift reagent (LSR), such as Eu(fod)₃.

-

NMR tubes.

-

Microsyringe.

Procedure:

-

Sample Preparation: Prepare a solution of the substrate in the chosen deuterated solvent in an NMR tube. It is crucial that the solvent and the substrate are anhydrous, as water can strongly coordinate with the shift reagent.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum of the substrate solution.

-

Addition of Shift Reagent: Prepare a stock solution of the LSR in the same deuterated solvent. Add a small, measured aliquot of the LSR stock solution to the NMR tube containing the substrate.

-

Spectrum Acquisition: After thorough mixing, acquire another ¹H NMR spectrum.

-

Iterative Addition and Acquisition: Continue adding small increments of the LSR solution to the NMR tube, acquiring a spectrum after each addition. This allows for the tracking of each proton signal as it shifts.

-

Data Analysis: Plot the induced chemical shift (Δδ) for each proton signal against the molar ratio of the LSR to the substrate. The magnitude of the induced shift is related to the proximity of the proton to the Lewis basic site of the substrate that coordinates with the lanthanide ion.

Caption: Workflow for using a lanthanide shift reagent in NMR spectroscopy.

Supercritical Fluid Extraction (SFE)

HFOD has been utilized as a chelating agent in supercritical fluid extraction (SFE), a green chemistry technique that uses supercritical fluids, most commonly CO₂, as the extracting solvent. The addition of a chelating agent like HFOD can enhance the extraction of metal ions that would otherwise have low solubility in nonpolar supercritical CO₂. The resulting metal-HFOD complex is more soluble in the supercritical fluid, allowing for its efficient removal from a sample matrix.

Caption: Logical flow of metal ion extraction using HFOD in SFE.

Biological Applications

Interestingly, HFOD has been identified as a co-inducer in the production of human gamma interferon (HuIFN-γ) in peripheral blood lymphocytes. While the precise mechanism of this action is not fully elucidated, it points to a potential role in modulating immune responses.

Conclusion

This compound is a versatile fluorinated β-diketone with established utility in analytical chemistry, particularly as a precursor to NMR shift reagents. Its application in supercritical fluid extraction and its intriguing biological activity as a co-inducer of interferon-gamma highlight its potential for broader research applications. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for scientists and researchers. Further investigation into its synthesis and the mechanisms of its biological activity is warranted.

References

An In-depth Technical Guide to the Spectral Data of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the compound 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione. This β-diketone, often utilized as a chelating agent, holds significance in various chemical and biomedical research applications. This document compiles and presents its mass spectrometry, nuclear magnetic resonance (¹H, ¹³C, ¹⁹F), and infrared spectroscopy data, along with detailed experimental protocols and visual workflows to aid in its characterization and application.

Chemical Structure and Properties

This compound is a fluorinated β-diketone with the chemical formula C₁₀H₁₁F₇O₂ and a molecular weight of 296.18 g/mol .[1][2] Its unique structure, featuring a heptafluorinated tail and a bulky tert-butyl group, imparts specific chemical and physical properties relevant to its use in coordination chemistry and analytical applications.

| Property | Value |

| CAS Number | 17587-22-3[1][2] |

| Molecular Formula | C₁₀H₁₁F₇O₂[1][2] |

| Molecular Weight | 296.18 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid |

Mass Spectrometry Data

The mass spectrum of this compound is available through the NIST Chemistry WebBook.[1] The fragmentation pattern provides valuable information for the structural elucidation of the molecule.

Table 1: Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 57 | 100 | [C(CH₃)₃]⁺ |

| 239 | 45 | [M - C(CH₃)₃]⁺ |

| 169 | 35 | [C₃F₇]⁺ |

| 69 | 30 | [CF₃]⁺ |

| 296 | 5 | [M]⁺ (Molecular Ion) |

Note: The relative intensities are approximate and can vary depending on the experimental conditions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a common technique for the mass analysis of organic molecules. The following protocol outlines a general procedure for obtaining the mass spectrum of this compound.

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Introduction: The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

-

Ionization: The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion ([M]⁺).

-

Fragmentation: The energetically unstable molecular ions undergo fragmentation, breaking into smaller, characteristic charged fragments.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Figure 1. Workflow for Electron Ionization Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Singlet | 9H | -C(CH₃)₃ |

| ~6.0 | Singlet | 1H | -CO-CH-CO- (enol form) |

| ~3.5 | Singlet | 2H | -CO-CH₂-CO- (keto form) |

¹³C NMR Data (Predicted)

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (pivaloyl) |

| ~190 (t) | C=O (heptafluorobutanoyl) |

| ~108-118 (t) | CF₃-C F₂- |

| ~115-125 (qt) | C F₃- |

| ~95 | -CO-CH-CO- (enol form) |

| ~60 | -CO-CH₂-CO- (keto form) |

| ~40 | -C (CH₃)₃ |

| ~27 | -C(C H₃)₃ |

Note: 't' denotes a triplet and 'qt' denotes a quartet of triplets, arising from coupling with adjacent fluorine atoms.

¹⁹F NMR Data (Predicted)

Table 4: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -81 | Triplet | -CF₃ |

| ~ -122 | Singlet (broad) | -CF₂-CF₃ |

| ~ -128 | Singlet (broad) | -CO-CF₂- |

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of fluorinated β-diketones.

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the field on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

-

-

Acquisition of ¹H NMR Spectrum:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Apply a 90° pulse.

-

Acquire the Free Induction Decay (FID).

-

Repeat for a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Acquire the FID for a larger number of scans due to the low natural abundance of ¹³C.

-

-

Acquisition of ¹⁹F NMR Spectrum:

-

Set the spectral width to cover the expected range of fluorine signals (typically -50 to -250 ppm).

-

A reference compound, such as CFCl₃, may be used as an external standard.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum.

-

Reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS for ¹H and ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Figure 2. General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy Data

The infrared spectrum provides information about the functional groups present in the molecule. For this compound, the key absorptions are associated with the carbonyl groups and the carbon-fluorine bonds.

Table 5: Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Medium | C-H stretch (tert-butyl) |

| ~1715 | Strong | C=O stretch (keto form) |

| ~1640 | Strong | C=O stretch (enol form) |

| ~1580 | Medium | C=C stretch (enol form) |

| ~1100-1350 | Strong, Broad | C-F stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the IR spectrum of liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is displayed in terms of absorbance or transmittance versus wavenumber. Identify the characteristic absorption bands and compare them to known functional group frequencies.

-

Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.

Figure 3. Workflow for ATR-FTIR Spectroscopy.

This technical guide provides a foundational understanding of the spectral characteristics of this compound. For definitive structural confirmation and in-depth analysis, it is recommended to acquire and interpret high-resolution spectral data under specific experimental conditions.

References

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione safety data sheet

An In-depth Technical Guide to the Safe Handling of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione

This guide provides comprehensive safety and handling information for this compound (CAS No: 17587-22-3), intended for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets and chemical property databases.

Chemical and Physical Properties

This compound is a flammable liquid and vapor. It is stable under normal conditions but incompatible with oxidizing agents and combustible materials.[1] Proper storage involves keeping the container tightly closed in a dry, well-ventilated place, ideally under an inert atmosphere between 2-8°C.[1]

| Property | Value |

| Molecular Formula | C₁₀H₁₁F₇O₂[2] |

| Molecular Weight | 296.18 g/mol [2][3] |

| Physical State | Liquid[1][3] |

| Appearance | Colorless to pale yellow[1] |

| Boiling Point | 46-47 °C at 5 mmHg[1][3] |

| Melting Point | 38 °C[1] |

| Density | 1.273 g/mL at 25 °C[1][3] |

| Refractive Index | n20/D 1.379[1][3] |

| Flash Point | 53 °C (127.4 °F) - closed cup[3] |

| Solubility in Water | Insoluble[4] |

| pKa | 6.74 ± 0.46 (Predicted)[1] |

Safety and Hazard Information

This compound is classified as a flammable liquid (Hazard Class 3).[3] It is harmful if swallowed or inhaled, is suspected of causing cancer, and may damage fertility or the unborn child.

| Hazard Information | Details |

| GHS Pictogram | GHS02 (Flammable)[3] |

| Signal Word | Warning[3] |

| Hazard Statements | H226: Flammable liquid and vapour[3] |

| H302 + H332: Harmful if swallowed or if inhaled | |

| H351: Suspected of causing cancer | |

| H360: May damage fertility or the unborn child | |

| H362: May cause harm to breast-fed children | |

| H372: Causes damage to organs through prolonged or repeated exposure | |

| H411: Toxic to aquatic life with long lasting effects | |

| Precautionary Statements | P201, P202, P260, P263, P264, P270, P271, P273, P280 |

| Storage Class | 3 - Flammable liquids[3] |

| WGK (Water Hazard Class) | WGK 3[3] |

Experimental Protocols & Handling

While specific experimental protocols for the toxicological and physical properties cited are not detailed in the source documents, the safety data sheets provide established protocols for safe handling, emergency procedures, and personal protection.

Handling and Storage:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

-

Work under a fume hood and avoid inhaling the substance.

-

Avoid contact during pregnancy or while nursing.

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[1]

-

Keep away from heat, sparks, open flames, and hot surfaces.[1] Ground and bond the container and receiving equipment.[1]

-

Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.

Emergency First Aid Procedures:

-

In case of skin contact: Remove contaminated clothing and wash the skin with soap and water.[4] If symptoms occur, get medical attention.[4]

-

In case of eye contact: Rinse thoroughly with clean water for at least 15 minutes.[4] Get prompt medical attention if symptoms occur after washing.[4]

-

If swallowed: Do not induce vomiting.[4] Rinse the mouth thoroughly with water and get medical attention if you feel unwell.[4]

-

If inhaled: Move the victim to fresh air. If the person is not breathing, give artificial respiration.[5]

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflows for safe handling and the necessary personal protective equipment.

Caption: Workflow for handling this compound.

Caption: Required PPE for handling this compound.[3]

References

- 1. 2,2-DIMETHYL-6,6,7,7,8,8,8-HEPTAFLUORO-3,5-OCTANEDIONE price,buy 2,2-DIMETHYL-6,6,7,7,8,8,8-HEPTAFLUORO-3,5-OCTANEDIONE - chemicalbook [chemicalbook.com]

- 2. 3,5-Octanedione, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl- [webbook.nist.gov]

- 3. 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione 98 17587-22-3 [sigmaaldrich.com]

- 4. media.adeo.com [media.adeo.com]

- 5. fishersci.com [fishersci.com]

Synonyms for 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione

The compound 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione is a fluorinated organic compound used in various chemical applications, including as a chelating agent and in the production of human γ interferon.[1] It is identified by the CAS number 17587-22-3.[2][3][4][5][6][7][8][9] This compound is known by several alternative names and abbreviations in scientific literature and commercial listings.

Systematic and Alternative Names:

A common alternative systematic name for this compound is:

Another frequently used name is:

Other identified synonyms include:

Common Abbreviations:

The compound is often referred to by the abbreviation:

Additionally, the designation for the anionic form of the ligand is:

-

fod[10]

Another abbreviation found in chemical databases is:

-

fod-h[8]

References

- 1. 2,2-DIMETHYL-6,6,7,7,8,8,8-HEPTAFLUORO-3,5-OCTANEDIONE | 17587-22-3 [chemicalbook.com]

- 2. CAS RN 17587-22-3 | Fisher Scientific [fishersci.com]

- 3. CAS 17587-22-3: 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5… [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. CAS 17587-22-3 | 2118-3-07 | MDL MFCD00000435 | 1,1,1,2,2,3,3-Heptafluoro-7,7-dimethyl-4,6-octanedione | SynQuest Laboratories [synquestlabs.com]

- 6. strem.com [strem.com]

- 7. 2,2-Dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedione | 17587-22-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. 2,2-DIMETHYL-6,6,7,7,8,8,8-HEPTAFLUORO-3,5-OCTANEDIONE price,buy 2,2-DIMETHYL-6,6,7,7,8,8,8-HEPTAFLUORO-3,5-OCTANEDIONE - chemicalbook [chemicalbook.com]

- 9. 3,5-Octanedione, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl- [webbook.nist.gov]

- 10. EuFOD - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Physical Characteristics of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione

This document provides a comprehensive overview of the known physical and chemical properties of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione, also known by synonyms such as 1,1,1,2,2,3,3-Heptafluoro-7,7-dimethyl-4,6-octanedione and the abbreviation FOD-H. This fluorinated β-diketone is of interest to researchers for its chelating properties and its applications in analytical chemistry and biotechnology.

Core Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[1][2] It is recognized for its utility as a chelating agent, particularly in the extraction of metal ions.[3][4] The compound is stable under normal conditions but is flammable and incompatible with strong oxidizing agents.[1]

The physical properties of this compound have been reported in various sources. The following table summarizes the key quantitative data. It is important to note the discrepancies in reported values for properties such as melting point and flash point, which may arise from different experimental conditions or sample purities.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁F₇O₂ | [5][6] |

| Molecular Weight | 296.18 g/mol | [1][3][5] |

| CAS Number | 17587-22-3 | [1][3][5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Melting Point | 38 °C | [1][7] |

| Boiling Point | 46-47 °C @ 5 mmHg | [1][3][4] |

| Density | 1.273 g/mL at 25 °C | [1][3][4] |

| Refractive Index | n20/D 1.379 | [1][3][4] |

| Flash Point | 53 °C (127.4 °F) (closed cup) | [3] |

| Solubility | Insoluble in water | [8] |

| pKa | 6.74 ± 0.46 (Predicted) | [1] |

Experimental Protocols for Property Determination

While specific experimental procedures for this compound are not detailed in the cited literature, standard methodologies are employed to determine these physical characteristics.

The melting point of a solid is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.

-

Sample Preparation: A small amount of the crystallized substance is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus (e.g., a Thiele tube or a digital melting point device) is used.

-

Procedure: The capillary tube is placed in the apparatus, which is heated slowly (typically 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

The boiling point is determined at a specific pressure, as it varies with atmospheric pressure. The literature value is reported at a reduced pressure (5 mmHg), which is common for compounds that may decompose at their atmospheric boiling point.

-

Apparatus: A distillation setup is used, including a boiling flask, condenser, thermometer, and a vacuum source with a manometer to measure the pressure.

-

Procedure: The liquid is placed in the boiling flask. The system is evacuated to the desired pressure (e.g., 5 mmHg). The flask is then heated.

-

Observation: The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point at that pressure. This is observed as a stable temperature reading on the thermometer as the liquid actively boils and condenses.

The density of a liquid is its mass per unit volume and is typically measured at a specific temperature.

-

Apparatus: A pycnometer (a flask of a known, precise volume) and an analytical balance are required.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, ensuring no air bubbles are present, and brought to the target temperature (e.g., 25 °C).

-

The filled pycnometer is weighed again.

-

-

Calculation: The mass of the liquid is determined by subtraction. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Application Workflow: Metal Chelation and Extraction

This compound is used as a β-diketone chelating agent in processes like supercritical fluid extraction (SFE) with carbon dioxide.[3][4] The compound forms stable, neutral metal complexes that are soluble in supercritical CO₂, facilitating the extraction of metal ions from a sample matrix.

References

- 1. 2,2-DIMETHYL-6,6,7,7,8,8,8-HEPTAFLUORO-3,5-OCTANEDIONE price,buy 2,2-DIMETHYL-6,6,7,7,8,8,8-HEPTAFLUORO-3,5-OCTANEDIONE - chemicalbook [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione 98 17587-22-3 [sigmaaldrich.com]

- 4. 2,2-DIMETHYL-6,6,7,7,8,8,8-HEPTAFLUORO-3,5-OCTANEDIONE | 17587-22-3 [chemicalbook.com]

- 5. 3,5-Octanedione, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl- [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. 17587-22-3 CAS MSDS (2,2-DIMETHYL-6,6,7,7,8,8,8-HEPTAFLUORO-3,5-OCTANEDIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. media.adeo.com [media.adeo.com]

Navigating the Solubility of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione (FOD)

FOD is a chelating agent with the chemical formula C₁₀H₁₁F₇O₂. Its structure, featuring a heptadecafluorobutyl group and a tert-butyl group flanking a diketone moiety, imparts unique physical and chemical properties.

Key Properties:

-

Molecular Weight: 296.18 g/mol

-

Appearance: Colorless to light yellow liquid

-

Boiling Point: 174-175 °C at 760 mmHg

-

Density: 1.273 g/mL at 25 °C

The presence of the highly electronegative fluorine atoms significantly influences the molecule's polarity and intermolecular interactions, which in turn governs its solubility characteristics. Generally, fluorinated β-diketones exhibit enhanced solubility in a variety of organic solvents compared to their non-fluorinated analogs. This is attributed to the reduced intermolecular forces in the solid state and favorable interactions with solvent molecules.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative data on the solubility of this compound in various organic solvents is not extensively reported in publicly accessible scientific literature. Therefore, the following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound (FOD) in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Analysis |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Vis Spectroscopy |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Analysis |

| e.g., Dimethyl Sulfoxide | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Vis Spectroscopy |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, a systematic experimental approach is essential. The following protocols describe the widely accepted isothermal saturation method, followed by quantification using gravimetric analysis or spectroscopic techniques.

Isothermal Saturation Method

This method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature.

Materials:

-

This compound (FOD)

-

Selected organic solvents (analytical grade or higher)

-

Vials with screw caps or sealed ampoules

-

Constant temperature bath or incubator/shaker

-

Magnetic stirrer and stir bars (optional)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation: Add an excess amount of FOD to a known volume or mass of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a constant temperature bath or shaker set to the desired temperature.

-

Agitation: Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. Periodic gentle agitation or continuous stirring can facilitate this process.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the excess solid to settle at the bottom of the vial for at least 24 hours at the same constant temperature.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved microcrystals.

Quantification of Solubilized FOD

The concentration of FOD in the collected supernatant can be determined using various analytical techniques.

This is a straightforward method for determining the mass of the dissolved solute.

Procedure:

-

Weighing: Accurately weigh an empty, dry container (e.g., a glass petri dish or an aluminum weighing pan).

-

Sample Addition: Transfer a known volume or mass of the filtered supernatant to the pre-weighed container.

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of FOD to avoid any loss of the solute.

-

Drying: Once the solvent is completely removed, dry the container with the FOD residue to a constant weight in a desiccator.

-

Final Weighing: Accurately weigh the container with the dried FOD residue.

-

Calculation: The solubility can be calculated as the mass of the residue per volume or mass of the solvent used.

For lower concentrations or when a higher throughput is required, spectroscopic methods are suitable.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of FOD of known concentrations in the solvent of interest.

-

Analysis:

-

UV-Vis Spectroscopy: Measure the absorbance of the standard solutions and the filtered supernatant at the wavelength of maximum absorbance (λmax) for FOD.

-

High-Performance Liquid Chromatography (HPLC): Inject the standard solutions and the filtered supernatant into an HPLC system equipped with a suitable column and detector (e.g., UV detector).

-

-

Quantification: Construct a calibration curve by plotting the analytical signal (absorbance or peak area) versus the concentration of the standard solutions. Use the equation of the calibration curve to determine the concentration of FOD in the experimental sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of FOD.

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione as a PFAS substance

An In-depth Technical Guide to 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione

Introduction

This compound, also known by synonyms such as (Heptafluorobutanoyl)pivaloylmethane and fod-h, is a fluorinated β-diketone. Its unique structure, combining a hydrophilic diketone functional group with a hydrophobic and electron-withdrawing heptafluoropropyl group, imparts specific chemical properties that make it valuable in various scientific applications. This technical guide provides a comprehensive overview of its classification as a per- and polyfluoroalkyl substance (PFAS), its physicochemical properties, applications, and its role in biological systems.

PFAS Classification

Per- and polyfluoroalkyl substances (PFAS) are a broad category of synthetic chemicals characterized by the presence of carbon-fluorine bonds.[1] The classification of a substance as a PFAS is determined by its molecular structure. According to the U.S. Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA), a substance is considered a PFAS if it contains at least one of three specific structural motifs.[2]

This compound, with the linear formula CF₃CF₂CF₂COCH₂COC(CH₃)₃, contains a heptafluoropropyl group (CF₃CF₂CF₂-).[3] This structure aligns with the EPA's first structural definition of a PFAS: R-(CF₂)-CF(R′)R″, where both the CF₂ and CF moieties are saturated carbons. In this case, the molecule contains a chain of three perfluorinated carbons, thus definitively placing it within the broad class of PFAS substances.

Caption: Logical workflow for the PFAS classification of the compound.

Physicochemical Properties

The physicochemical properties of this compound have been well-characterized. These properties are summarized in the table below for ease of reference.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₁F₇O₂ | [4][5][6] |

| Molecular Weight | 296.18 g/mol | [3][4][5][6] |

| CAS Number | 17587-22-3 | [3][4][6] |

| Appearance | Colorless to pale yellow liquid | [3][7] |

| Boiling Point | 46-47 °C at 5 mmHg | [3][8] |

| Melting Point | 38 °C | [7] |

| Density | 1.273 g/mL at 25 °C | [3][8] |

| Refractive Index | n20/D 1.379 | [3] |

| Flash Point | 53 °C (127.4 °F) - closed cup | [3] |

| Purity | Typically ≥98% | [3][6] |

| SMILES String | CC(C)(C)C(=O)CC(=O)C(F)(F)C(F)(F)C(F)(F)F | [3] |

Applications in Research and Development

The unique chelating ability of the β-diketone group, combined with the properties imparted by the fluoroalkyl chain, allows this compound to be used in several specialized applications.

-

Chelating Agent: It serves as a potent chelating agent for metal ions. This property is exploited in the extraction of metals using supercritical carbon dioxide and in the determination of gallium in human urine.[3][8] It is known to form stable complexes with various metals, including gadolinium, yttrium, and holmium.[9][10][11]

-

Biological Research: It has been utilized as a co-inducer in the production of human gamma interferon (HuIFN-γ).[3][8] Furthermore, it has been shown to act as a synthetic ionophore, capable of transporting calcium ions (Ca²⁺) across phospholipid bilayers, a critical function in studying cellular signaling.[3]

Experimental Methodologies

While detailed, step-by-step protocols for this specific compound are not widely published, its roles in key applications suggest methodologies analogous to those used for similar β-diketones.

Representative Protocol: Metal Chelation and Extraction

The following is a generalized protocol for metal ion extraction using a β-diketone chelating agent in supercritical CO₂, based on its cited application.[3]

-

Sample Preparation: An aqueous sample containing the target metal ion is prepared. The pH is adjusted to optimize the formation of the metal-chelate complex.

-

Chelate Formation: this compound, dissolved in a suitable organic solvent, is added to the aqueous sample. The mixture is agitated to facilitate the formation of a neutral, lipophilic metal-diketonate complex.

-

Supercritical Fluid Extraction (SFE): The mixture is introduced into an SFE system. Supercritical CO₂ is passed through the sample, selectively dissolving the nonpolar metal-chelate complex.

-

Collection: The CO₂, now containing the dissolved chelate, is depressurized into a collection vessel. The CO₂ vaporizes, leaving behind the concentrated metal-chelate complex.

-

Analysis: The extracted complex is then reconstituted in an appropriate solvent for quantitative analysis by techniques such as atomic absorption spectrometry.

Caption: Workflow for supercritical fluid extraction using the chelating agent.

Biological Interactions

Calcium Ionophore Activity

As a synthetic ionophore, the compound can facilitate the transport of calcium ions across biological membranes.[3] The β-diketone moiety chelates a Ca²⁺ ion, creating a lipophilic complex. The hydrophobic exterior of this complex, contributed by the tert-butyl and heptafluoropropyl groups, allows it to diffuse across the lipid bilayer of a cell membrane, effectively transporting the ion into the cytoplasm.

Caption: Mechanism of Ca²⁺ transport across a cell membrane by an ionophore.

Toxicology and Environmental Fate

Specific toxicological and environmental fate data for this compound are not extensively available in public literature. However, as a member of the PFAS class of chemicals, concerns about persistence, bioaccumulation, and potential toxicity are relevant.[1][12] Fluorinated compounds, particularly those with perfluoroalkyl chains, are known for their environmental persistence due to the strength of the carbon-fluorine bond.[13] Without specific data, its environmental impact cannot be precisely determined, but its classification as a PFAS warrants careful handling and disposal in accordance with regulations for such substances.

Conclusion

This compound is a fluorinated β-diketone that meets the structural criteria to be classified as a PFAS. Its distinct chemical properties make it a valuable tool in scientific research, particularly as a chelating agent for metal extraction and as a synthetic ionophore in biological studies. While its utility is clear, its status as a PFAS means that its potential environmental persistence should be a consideration for its use and disposal. Further research into its specific toxicological profile and environmental fate is needed to fully assess its lifecycle impact.

References

- 1. researchgate.net [researchgate.net]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione 98 17587-22-3 [sigmaaldrich.com]

- 4. 3,5-Octanedione, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione | CAS 17587-22-3 | Catsyn [catsyn.com]

- 7. 2,2-DIMETHYL-6,6,7,7,8,8,8-HEPTAFLUORO-3,5-OCTANEDIONE price,buy 2,2-DIMETHYL-6,6,7,7,8,8,8-HEPTAFLUORO-3,5-OCTANEDIONE - chemicalbook [chemicalbook.com]

- 8. 2,2-DIMETHYL-6,6,7,7,8,8,8-HEPTAFLUORO-3,5-OCTANEDIONE | 17587-22-3 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 11. This compound;holmium | C30H33F21HoO6 | CID 435941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. enviro.wiki [enviro.wiki]

- 13. Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. However, complex molecules often yield spectra with significant signal overlap, particularly in ¹H NMR, complicating structural elucidation.[1] Lanthanide Shift Reagents (LSRs) offer a powerful solution to this challenge. These organometallic complexes, featuring a paramagnetic lanthanide ion, can induce significant changes in the chemical shifts of an analyte's nuclei upon coordination.[1][2]

This document focuses on the application of lanthanide complexes utilizing the ligand 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione, commonly known as "fod". The most prevalent of these reagents is Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), or Eu(fod)₃. The fluorinated 'fod' ligand enhances the solubility of the complex in common organic solvents used for NMR and increases its Lewis acidity, promoting effective binding to substrate molecules.[3] These reagents are primarily used for spectral simplification and the determination of enantiomeric purity.[1][4]

Principle of Operation

The mechanism of action for LSRs like Eu(fod)₃ is based on a reversible binding interaction between the paramagnetic lanthanide complex and a Lewis basic site on the analyte molecule (e.g., amines, alcohols, ketones, ethers).[4][5]

-

Coordination: The lanthanide complex, acting as a Lewis acid, coordinates with a lone pair of electrons on the analyte.[5]

-

Paramagnetic Induction: The paramagnetic nature of the lanthanide ion (e.g., Eu³⁺) generates a strong local magnetic field.[1]

-

Pseudocontact Shift: This local field influences the magnetic environment of the analyte's nearby nuclei primarily through a through-space dipolar interaction known as the pseudocontact mechanism. This results in a significant change in their resonance frequencies, referred to as the Lanthanide-Induced Shift (LIS).[1]

The magnitude of the LIS is dependent on the distance and angle between the lanthanide ion and the specific nucleus, providing valuable structural information.[1] The exchange between the free and complexed analyte is rapid on the NMR timescale, resulting in a single, time-averaged signal at a shifted position.[4] The direction of the shift depends on the lanthanide used; Europium (Eu) complexes typically induce downfield shifts, while Praseodymium (Pr) complexes cause upfield shifts.[1][6][7]

Caption: Mechanism of action for a Lanthanide Shift Reagent (LSR).

Key Applications

-

Spectral Simplification: The primary application of Eu(fod)₃ is to resolve overlapping proton signals in a complex spectrum. By inducing large shifts, especially for protons closer to the binding site, complex second-order spectra can be simplified into first-order patterns, allowing for easier interpretation of coupling constants and structural assignments.[5][6]

-

Determination of Enantiomeric Purity: When a chiral, non-racemic LSR is used, it can form diastereomeric complexes with a chiral analyte. These diastereomers are energetically different and will have distinct NMR spectra. This allows for the direct integration of signals corresponding to each enantiomer, enabling the determination of enantiomeric excess (e.e.).[2][4]

Quantitative Data: Lanthanide-Induced Shifts (LIS)

The magnitude of the induced shift (Δδ) for a given proton is directly proportional to the molar ratio of the LSR to the substrate, especially at low LSR concentrations. The protons closest to the Lewis basic binding site experience the largest shifts.

The table below presents representative data for the ¹H NMR spectrum of a generic primary alcohol (R-CH₂-CH₂-CH₂-OH) upon titration with Eu(fod)₃.

| Eu(fod)₃ / Substrate Molar Ratio | Δδ for α-CH₂ (ppm) | Δδ for β-CH₂ (ppm) | Δδ for γ-CH₂ (ppm) |

| 0.0 | 0.00 | 0.00 | 0.00 |

| 0.1 | 2.50 | 1.10 | 0.45 |

| 0.2 | 5.00 | 2.20 | 0.90 |

| 0.3 | 7.50 | 3.30 | 1.35 |

| 0.4 | 10.00 | 4.40 | 1.80 |

| Note: These are illustrative values. Actual induced shifts are highly dependent on the specific substrate, solvent, and temperature. |

Experimental Protocols

This section provides a general protocol for a titration experiment using Eu(fod)₃ for spectral simplification.

Materials and Reagents:

-

Analyte of interest (must contain a Lewis basic functional group)

-

Lanthanide Shift Reagent, e.g., Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) [Eu(fod)₃]

-

High-purity deuterated solvent (e.g., CDCl₃, C₆D₆). The solvent must be anhydrous, as water will compete with the analyte for coordination to the LSR.[2]

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

High-precision NMR tubes

-

Microsyringe or other accurate liquid handling tools

Protocol: Step-by-Step Titration

-

Analyte Preparation: Prepare a stock solution of the analyte in the chosen anhydrous deuterated solvent at a typical concentration for NMR analysis (e.g., 5-20 mg in 0.5-0.7 mL).

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum of the pure analyte. This serves as the reference (0.0 molar ratio) spectrum.

-

LSR Stock Solution: Prepare a stock solution of Eu(fod)₃ in the same deuterated solvent. The concentration should be such that small, precise aliquots can be added to the NMR tube.

-

Incremental LSR Addition: Using a microsyringe, add a small, known volume of the LSR stock solution to the NMR tube containing the analyte. A starting point is often to achieve an LSR:analyte molar ratio of approximately 0.1.

-

Mixing and Equilibration: Gently invert the capped NMR tube several times to ensure thorough mixing. Allow the sample to equilibrate for a few minutes at the probe temperature.

-

Spectrum Acquisition: Acquire a ¹H NMR spectrum of the mixture.

-

Iterative Process: Repeat steps 4-6, incrementally increasing the molar ratio of LSR to analyte (e.g., in steps of 0.05 or 0.1). Continue this process until sufficient signal separation is achieved or until significant line broadening compromises resolution.

-

Data Analysis: Compare the series of spectra. Plot the chemical shift (δ) of each proton signal against the LSR/analyte molar ratio. This can help in assigning protons, as those closer to the binding site will show the steepest slope.

Caption: A typical experimental workflow for an NMR titration with an LSR.

Limitations and Considerations

-

Line Broadening: A significant drawback of paramagnetic LSRs is the induction of line broadening in the NMR signals, which can reduce resolution and affect integration accuracy.[2]

-

Lewis Basic Site Required: LSRs are only effective for analytes that possess a Lewis basic functional group capable of coordinating to the lanthanide ion.[2][4]

-

Stoichiometry and Geometry: The relationship between induced shift and concentration can become non-linear at higher LSR concentrations due to the formation of different substrate-reagent complexes (e.g., 2:1).[4] Furthermore, complexation with the bulky LSR can potentially alter the native conformation of the analyte.[4]

-

Modern Alternatives: The demand for LSRs has decreased with the widespread availability of high-field NMR spectrometers (e.g., 500 MHz and above) and advanced 2D NMR techniques (e.g., COSY, HSQC), which can often resolve spectral overlap without chemical intervention.[1][2]

Conclusion

Lanthanide shift reagents based on the this compound ligand, particularly Eu(fod)₃, remain a valuable tool in specific NMR applications. They provide a rapid and effective method for simplifying complex ¹H NMR spectra and for determining enantiomeric purity, especially when high-field instruments or advanced multidimensional experiments are not readily accessible.[1] Proper experimental design, particularly the use of anhydrous conditions and incremental titration, is crucial for obtaining high-quality, interpretable results.

References

Application Notes and Protocols for Eu(fod)3 in NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)3, is a paramagnetic lanthanide complex widely employed as a chemical shift reagent (CSR) in Nuclear Magnetic Resonance (NMR) spectroscopy. Its primary application lies in the simplification of complex ¹H NMR spectra by reducing signal overlap. This is achieved through the induction of significant chemical shifts in the resonances of analyte molecules that possess Lewis basic functional groups.[1][2][3] The paramagnetic nature of the Eu(III) ion creates a local magnetic field that influences the chemical environment of nearby nuclei, leading to the observed shifts.[1] This application note provides a comprehensive protocol for the effective use of Eu(fod)3 in NMR analysis, including data presentation and experimental methodologies.

Principle of Action

The utility of Eu(fod)3 as a shift reagent stems from its function as a Lewis acid. The europium center can expand its coordination number by forming a reversible complex with Lewis basic sites (e.g., hydroxyls, carbonyls, ethers, amines) within the analyte molecule.[2][4] This interaction is transient and rapid on the NMR timescale, resulting in a weighted average of the chemical shifts of the free and complexed substrate.[5]

The magnitude of the lanthanide-induced shift (LIS) is primarily governed by the McConnell-Robertson equation for pseudocontact shifts, which relates the shift to the distance and angle between the paramagnetic metal ion and the nucleus of interest. Protons closer to the site of coordination experience larger shifts. Eu(fod)3 typically induces downfield (paramagnetic) shifts.[6]

Applications in Research and Drug Development

-

Spectral Simplification: The primary application is the resolution of overlapping signals in complex NMR spectra, enabling more straightforward interpretation and structural elucidation.[5][6]

-

Structural Assignment: By analyzing the magnitude of the induced shifts for different protons within a molecule, their relative proximity to the coordinating functional group can be determined, aiding in the assignment of ambiguous signals.[7][8]

-

Conformational Analysis: The distance and angular dependence of the LIS can provide valuable insights into the solution-state conformation of flexible molecules. However, it is crucial to consider that complexation with the bulky shift reagent may perturb the natural conformation of the analyte.[5]

-

Distinguishing Geometric Isomers: Eu(fod)3 can be used to differentiate between cis-trans isomers due to the different spatial arrangements of their protons relative to the coordinating site.[5]

Experimental Protocols

Materials and Reagents

-

Eu(fod)3: High-purity, anhydrous grade is essential.

-

Analyte (Substrate): Must be free of impurities, especially those with Lewis basic sites.

-

NMR Solvent: Aprotic, deuterated solvents such as chloroform-d (CDCl3), benzene-d6 (C6D6), or carbon tetrachloride (CCl4) are recommended. Protic solvents will compete with the analyte for coordination to the europium center.[9] The solvent must be anhydrous.

-

NMR Tubes: High-quality, clean, and dry 5 mm NMR tubes.

Sample Preparation

Crucial Consideration: The presence of water can significantly interfere with the experiment by preferentially coordinating to the Eu(fod)3 and deactivating it. Therefore, all glassware, solvents, and the analyte must be scrupulously dried.

-

Analyte Solution: Prepare a solution of the analyte in the chosen anhydrous deuterated solvent at a typical concentration of 10-50 mM.

-

Eu(fod)3 Stock Solution: Prepare a stock solution of Eu(fod)3 in the same anhydrous deuterated solvent. A concentration of 50-100 mM is generally suitable. Storing this solution over a molecular sieve can help maintain its dryness.

NMR Data Acquisition

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum of the pure analyte solution. This will serve as the reference (0 equivalent of shift reagent).

-

Incremental Addition of Eu(fod)3: Add a small, precise aliquot of the Eu(fod)3 stock solution to the NMR tube containing the analyte solution. Typical starting additions are 0.1 to 0.2 molar equivalents relative to the analyte.

-

Acquire Spectrum: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

-

Repeat: Continue the incremental addition of Eu(fod)3, acquiring a spectrum at each step (e.g., at 0.3, 0.5, 0.7, 1.0 molar equivalents). It is important to monitor the spectra for both signal dispersion and line broadening. Excessive concentrations of the paramagnetic reagent can lead to significant peak broadening, which can obscure spectral information.[3]

-

Data Analysis: For each proton signal of interest, measure the chemical shift at each Eu(fod)3 concentration. The lanthanide-induced shift (Δδ) is the difference between the observed chemical shift in the presence of Eu(fod)3 and the chemical shift of the free analyte.

Data Presentation: Lanthanide-Induced Shifts

The collected data should be presented in a clear and organized manner to facilitate analysis and comparison. A plot of the induced shift (Δδ) versus the molar ratio of Eu(fod)3 to the substrate is a common and effective way to visualize the effect of the shift reagent.

Example: Induced Shifts in 1-Hexanol

The following table summarizes the typical downfield shifts observed for the protons of 1-hexanol upon the addition of Eu(fod)3.

| Proton Assignment | Initial δ (ppm) | Δδ (ppm) at 0.25 [Eu]/[Substrate] | Δδ (ppm) at 0.5 [Eu]/[Substrate] | Δδ (ppm) at 1.0 [Eu]/[Substrate] |

| H-1 (CH₂OH) | ~3.6 | ~5.5 | ~10.0 | ~18.0 |

| H-2 (CH₂CH₂OH) | ~1.6 | ~2.5 | ~4.8 | ~9.0 |

| H-3 (CH₂CH₂CH₂OH) | ~1.4 | ~1.2 | ~2.3 | ~4.5 |

| H-4 (CH₂CH₂CH₂CH₂) | ~1.3 | ~0.6 | ~1.2 | ~2.3 |

| H-5 (CH₂CH₃) | ~1.3 | ~0.4 | ~0.8 | ~1.5 |

| H-6 (CH₃) | ~0.9 | ~0.2 | ~0.4 | ~0.8 |

Note: These are approximate values and can vary based on experimental conditions such as solvent and temperature.

Example: Induced Shifts for Different Functional Groups

The magnitude of the induced shift is highly dependent on the Lewis basicity of the functional group.

| Functional Group | Relative Shift Magnitude |

| Amine (primary) | Strong |

| Alcohol (primary) | Strong |

| Ketone | Moderate |

| Aldehyde | Moderate |

| Ether | Moderate |

| Ester | Weak |

| Nitrile | Weak |

Visualizations

Mechanism of Action